molecular formula C14H10ClFO2 B6403420 2-(3-Chloro-5-methylphenyl)-4-fluorobenzoic acid, 95% CAS No. 1261908-15-9

2-(3-Chloro-5-methylphenyl)-4-fluorobenzoic acid, 95%

Cat. No. B6403420
CAS RN: 1261908-15-9
M. Wt: 264.68 g/mol
InChI Key: BOTARXCXICVGDQ-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-methylphenyl)-4-fluorobenzoic acid, 95% (2-CMBFBA-95) is a synthetic organic compound with potential applications in a variety of scientific research fields. It is an aromatic acid, meaning it contains both a benzene ring and a carboxylic acid functional group. This compound is widely used in research studies due to its ability to act as a substrate for various enzymes, making it a valuable tool in biochemistry and molecular biology.

Scientific Research Applications

2-(3-Chloro-5-methylphenyl)-4-fluorobenzoic acid, 95% has a variety of applications in scientific research. It is often used as a substrate for various enzymes, such as carbonic anhydrase, which is involved in the regulation of pH in the body. Additionally, it is used to study the structure and function of proteins, as well as to investigate the mechanism of action of certain drugs. It is also used in the study of metabolic pathways, cell signaling, and enzyme inhibition.

Mechanism of Action

2-(3-Chloro-5-methylphenyl)-4-fluorobenzoic acid, 95% acts as a substrate for enzymes, meaning it binds to the active site of the enzyme and is used in the catalytic cycle. The enzyme then undergoes a conformational change, which allows it to perform its function. This process is known as catalysis, and is essential for the proper functioning of many biological processes.
Biochemical and Physiological Effects
2-(3-Chloro-5-methylphenyl)-4-fluorobenzoic acid, 95% has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which is involved in the regulation of pH in the body. Additionally, it has been shown to inhibit the activity of certain proteins, such as the sodium-potassium ATPase, which is involved in the regulation of sodium levels in the body.

Advantages and Limitations for Lab Experiments

The use of 2-(3-Chloro-5-methylphenyl)-4-fluorobenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it can be easily synthesized in the laboratory. Additionally, it can be used to study the structure and function of proteins, as well as to investigate the mechanism of action of certain drugs.
However, there are also some limitations to its use in laboratory experiments. 2-(3-Chloro-5-methylphenyl)-4-fluorobenzoic acid, 95% is not very soluble in water, which can make it difficult to use in certain types of experiments. Additionally, it is not very stable and can degrade over time, making it unsuitable for long-term experiments.

Future Directions

The use of 2-(3-Chloro-5-methylphenyl)-4-fluorobenzoic acid, 95% in scientific research is still in its early stages, and there are many potential future directions for its use. For example, it could be used to study the structure and function of proteins, as well as to investigate the mechanism of action of certain drugs. Additionally, it could be used to study the effects of certain drugs on the body, and it could be used to develop new drugs or therapies. Furthermore, it could be used to study metabolic pathways, cell signaling, and enzyme inhibition. Finally, it could be used to study the effects of environmental toxins on the body.

Synthesis Methods

2-(3-Chloro-5-methylphenyl)-4-fluorobenzoic acid, 95% can be synthesized through a few different methods, but the most common is the Friedel-Crafts acylation of 4-fluorobenzaldehyde with 3-chloro-5-methylbenzoyl chloride. This reaction is carried out in the presence of an aluminum chloride catalyst and yields 2-(3-Chloro-5-methylphenyl)-4-fluorobenzoic acid, 95% as the main product.

properties

IUPAC Name

2-(3-chloro-5-methylphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-4-9(6-10(15)5-8)13-7-11(16)2-3-12(13)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTARXCXICVGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690327
Record name 3'-Chloro-5-fluoro-5'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261908-15-9
Record name 3'-Chloro-5-fluoro-5'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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